molecular formula C17H18ClN3O3 B14799065 (E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide

(E)-N-(3-chloro-2-methylphenyl)-4-(2-(1-(furan-2-yl)ethylidene)hydrazinyl)-4-oxobutanamide

Katalognummer: B14799065
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: DEIAQVNJTCIVBH-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a furan ring, and a hydrazino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide typically involves multiple steps. One common method starts with the chlorination of 2-methylphenyl to form 3-chloro-2-methylphenyl. This intermediate is then reacted with 4-oxobutanamide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorinated phenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
  • N-(3-chloro-4-methylphenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide
  • N-(3-chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-{2-[1-(2-furyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H18ClN3O3

Molekulargewicht

347.8 g/mol

IUPAC-Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-1-(furan-2-yl)ethylideneamino]butanediamide

InChI

InChI=1S/C17H18ClN3O3/c1-11-13(18)5-3-6-14(11)19-16(22)8-9-17(23)21-20-12(2)15-7-4-10-24-15/h3-7,10H,8-9H2,1-2H3,(H,19,22)(H,21,23)/b20-12+

InChI-Schlüssel

DEIAQVNJTCIVBH-UDWIEESQSA-N

Isomerische SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CO2

Kanonische SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.